Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of 1-phenylethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloro derivative. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trichloro-1-phenylethanol may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,2,2-trichloroacetophenone.
Reduction: 2,2,2-trichloro-1-phenylethane.
Substitution: 2,2,2-trichloro-1-phenylethyl chloride.
Scientific Research Applications
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its trichloroethyl group is known to interact with active sites of enzymes, leading to inhibition of their activity. This property makes it useful in studies related to enzyme kinetics and drug development.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-trichloroacetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
2,2,2-trichloroacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to the presence of both the trichloroethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research applications.
Properties
CAS No. |
47034-01-5 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H26NO2.ClH/c1-5-18(6-2,12-13-20-17(19)15(3)4)14-16-10-8-7-9-11-16;/h7-11H,3,5-6,12-14H2,1-2,4H3;1H/q+1;/p-1 |
InChI Key |
SWOABGONEVOQBC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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